3-Mercaptoisoxazole

Description

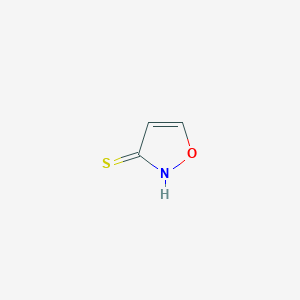

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3NOS |

|---|---|

Molecular Weight |

101.13 g/mol |

IUPAC Name |

1,2-oxazole-3-thione |

InChI |

InChI=1S/C3H3NOS/c6-3-1-2-5-4-3/h1-2H,(H,4,6) |

InChI Key |

YDVARACJVYZWSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CONC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercaptoisoxazole and Its Derivatives

Direct Synthesis Approaches to 3-Mercaptoisoxazole

The direct formation of the this compound core can be achieved through several pathways that either unmask a protected thiol or utilize a molecular rearrangement to generate the desired functionality.

One elegant approach to this compound involves the thermal rearrangement of 3-allylsulfinylisoxazoles. This transformation is analogous to a [2,3]-sigmatropic rearrangement. The process is typically initiated by heating the 3-allylsulfinylisoxazole precursor in an inert, high-boiling solvent such as xylene or diphenyl ether.

The proposed mechanism involves the migration of the allyl group from the sulfoxide (B87167) oxygen to the C4 position of the isoxazole (B147169) ring, proceeding through a five-membered cyclic transition state. This rearrangement yields a transient sulfenic acid intermediate, which is unstable. The intermediate rapidly tautomerizes to the more thermodynamically stable this compound product. The key advantage of this method is its high atom economy, as all atoms of the precursor are incorporated into the product.

Table 1: Thermolysis of Substituted 3-Allylsulfinylisoxazoles This table illustrates the reaction conditions and outcomes for the thermal rearrangement leading to this compound derivatives.

| Starting Material | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-Allylsulfinylisoxazole | Xylene | 140 | This compound | 75 |

| 3-(2-Methylallyl)sulfinyl-5-phenylisoxazole | Diphenyl Ether | 200 | 5-Phenyl-3-mercaptoisoxazole | 68 |

| 3-Cinnamylsulfinyl-5-methylisoxazole | Toluene (sealed tube) | 150 | 5-Methyl-3-mercaptoisoxazole | 71 |

A common and reliable method for preparing thiols involves the deprotection of a stable thioester precursor, such as a 3-acetylthioisoxazole. While standard basic or acidic hydrolysis can achieve this, a particularly clean and effective method utilizes silver(I) salts.

The procedure involves two distinct steps:

Precipitation: The 3-acetylthioisoxazole is treated with a stoichiometric amount of a silver salt, typically silver nitrate (B79036) (AgNO₃), in an aqueous or alcoholic medium. The high affinity of the soft silver(I) cation for the soft sulfur atom facilitates the cleavage of the thioester bond, leading to the formation of the highly insoluble silver 3-isoxazolylthiolate salt. This precipitation drives the reaction to completion and provides an excellent method for purification, as the salt can be isolated by simple filtration.

Protonation: The isolated silver thiolate precipitate is then suspended in a suitable solvent and treated with a strong acid, such as hydrochloric acid (HCl), or by bubbling hydrogen sulfide (B99878) (H₂S) gas through the suspension. This protonates the thiolate anion to yield the free this compound, while the silver precipitates as insoluble silver chloride (AgCl) or silver sulfide (Ag₂S), which is again easily removed by filtration.

This method is valued for its mild conditions and the high purity of the final product.

Instead of modifying a pre-formed isoxazole ring, it is also possible to construct the ring from acyclic precursors that already contain the required sulfur functionality. A powerful method for this is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

In this context, a substituted propargyl mercaptan or its S-protected derivative (e.g., a propargyl thioether) serves as the dipolarophile. The nitrile oxide (R-C≡N⁺-O⁻), which acts as the 1,3-dipole, is typically generated in situ from the dehydrohalogenation of a corresponding hydroximoyl chloride using a non-nucleophilic base like triethylamine. The cycloaddition reaction proceeds to form the isoxazole ring. When a propargyl thioether (R'-S-CH₂-C≡CH) is used, the reaction yields a 3-(alkylthiomethyl)isoxazole derivative. This strategy is highly versatile for creating a library of 5-substituted isoxazoles, as the substituent on the nitrile oxide precursor directly translates to the 5-position of the final product.

Table 2: Cycloaddition of Nitrile Oxides with Propargyl Thioether This table shows examples of how different nitrile oxides can be used to synthesize various 5-substituted 3-(benzylthiomethyl)isoxazoles.

| Hydroximoyl Chloride Precursor | Base | Alkyne Substrate | Product |

| Benzohydroximoyl chloride | Triethylamine | Benzyl propargyl sulfide | 3-(Benzylthiomethyl)-5-phenylisoxazole |

| 4-Chlorobenzohydroximoyl chloride | Triethylamine | Benzyl propargyl sulfide | 3-(Benzylthiomethyl)-5-(4-chlorophenyl)isoxazole |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | Triethylamine | Benzyl propargyl sulfide | Ethyl 3-(benzylthiomethyl)isoxazole-5-carboxylate |

Conversion of 3-Acetylthioisoxazoles and Silver Salts.[1],

Regioselective Synthesis of Isomeric Alkylthioisoxazoles.

The isoxazole nucleus possesses three carbon atoms (C3, C4, C5), each of which can potentially be functionalized with a thioether group. Achieving regioselectivity—the ability to selectively functionalize one specific position over the others—is a critical challenge in isoxazole chemistry.

Synthesis of 3-Alkylthioisoxazoles: The most direct route to 3-substituted isomers is through nucleophilic aromatic substitution (SNA) on a 3-haloisoxazole. Reacting a 3-chloroisoxazole or 3-bromoisoxazole (B39813) with a sodium or potassium alkylthiolate (NaSR or KSR) in a polar aprotic solvent like DMF or DMSO readily yields the corresponding 3-alkylthioisoxazole. The electron-withdrawing nature of the ring nitrogen activates the 3-position towards nucleophilic attack.

Synthesis of 5-Alkylthioisoxazoles: Accessing the 5-substituted isomer often requires a different synthetic design. A common approach involves the condensation of a β-keto thioester with hydroxylamine. The cyclization regiochemistry is dictated by the relative reactivity of the two carbonyl-like groups, typically leading to the formation of the 5-alkylthioisoxazole.

Synthesis of 4-Alkylthioisoxazoles: The 4-position is generally the least reactive towards substitution. Its synthesis often involves more complex routes, such as the direct functionalization of an isoxazole at the 4-position via lithiation followed by quenching with a sulfur electrophile (e.g., a disulfide), or by constructing the ring from a precursor already containing the sulfur moiety at the correct position.

Table 3: Comparison of Regioselective Routes to Alkylthioisoxazoles

| Target Isomer | Common Starting Materials | Key Reaction Type | Typical Conditions |

| 3-Alkylthioisoxazole | 3-Chloroisoxazole, Sodium thiolate (NaSR) | Nucleophilic Aromatic Substitution | DMF, 80 °C |

| 5-Alkylthioisoxazole | β-Keto thioester, Hydroxylamine | Condensation/Cyclization | Ethanol, Reflux |

| 4-Alkylthioisoxazole | Isoxazole, n-BuLi, Dialkyl disulfide | Lithiation / Electrophilic Quench | THF, -78 °C |

Functionalization and Derivatization Strategies of the this compound Core

Once synthesized, the this compound core serves as a versatile platform for further chemical modification, primarily through reactions involving the nucleophilic thiol group.

S-Alkylation: The thiol proton is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH, Et₃N) to generate a potent thiolate nucleophile. This anion reacts efficiently with various alkylating agents, such as alkyl halides or tosylates, in a Williamson-type synthesis to produce a wide range of 3-(alkylthio)isoxazoles (thioethers).

S-Acylation: Reaction of the thiol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields 3-(acylthio)isoxazoles (thioesters). These thioesters can serve as stable derivatives or as protecting groups that can be cleaved under specific conditions.

Oxidation: The sulfur atom can exist in multiple oxidation states, providing another avenue for derivatization.

Disulfide Formation: Mild oxidation, for instance with iodine (I₂), exposure to air in a basic solution, or using DMSO, leads to the oxidative coupling of two thiol molecules to form the corresponding disulfide, 3,3'-disulfanediylbis(isoxazole).

Sulfonic Acid Formation: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol group fully to the corresponding isoxazole-3-sulfonic acid or its salts. Intermediate oxidation states, like the sulfinic acid, can sometimes be isolated with careful control of stoichiometry and conditions.

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives can significantly reduce environmental impact and improve process safety and efficiency.

Atom Economy: The thermal rearrangement of 3-allylsulfinylisoxazoles (Section 2.1.1) and the 1,3-dipolar cycloaddition (Section 2.1.3) are highly atom-economical, as they are addition or rearrangement reactions where most or all atoms of the reactants are incorporated into the final product. In contrast, the silver salt method (Section 2.1.2) has lower atom economy due to the formation of stoichiometric silver salt and acetate (B1210297) byproducts.

Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents like DMF. A greener approach would involve exploring alternative solvents such as ethanol, water, or 2-methyltetrahydrofuran. Furthermore, replacing toxic reagents, such as using a milder base in place of sodium hydride for S-alkylation, enhances process safety.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. For S-alkylation reactions, employing a phase-transfer catalyst can improve reaction rates in biphasic systems (e.g., aqueous base and organic solvent), eliminating the need for anhydrous conditions and stoichiometric amounts of strong, hazardous bases.

By consciously selecting synthetic routes with high atom economy, utilizing safer solvents, employing catalytic systems, and minimizing energy input, the synthesis of the this compound scaffold can be aligned with modern standards of sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of 3 Mercaptoisoxazole

Chemical Transformations of the Mercapto Group

The mercapto (-SH) group in 3-mercaptoisoxazole is a key site for various chemical reactions, including oxidation, nucleophilic attack, and the formation of different sulfur-containing derivatives.

Oxidation Reactions Leading to Disulfides

Thiols are susceptible to oxidation, which can lead to the formation of disulfides (a sulfur-sulfur bond). libretexts.org In the case of this compound, oxidation, often facilitated by air, results in the corresponding disulfide. jst.go.jp This transformation is a common reaction for many thiols and can be influenced by various factors such as the presence of oxidizing agents and reaction conditions. sci-hub.segoogle.com The oxidation process involves the removal of a hydrogen atom from two thiol groups and the subsequent formation of a disulfide bond. libretexts.org

The general reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the isoxazole (B147169) ring.

This reaction is significant as the resulting disulfides can exhibit different chemical and physical properties compared to the parent thiol. The stability and reactivity of these disulfide bonds are crucial in various chemical and biological contexts. nih.gov

Nucleophilic Reactions at the Sulfur Center

The sulfur atom in the mercapto group of this compound can act as a nucleophile. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. rammohancollege.ac.insavemyexams.com The sulfur atom, with its lone pairs of electrons, can attack electrophilic centers, leading to the formation of new covalent bonds. libretexts.org

Formation of Thioethers and Other Sulfur Linkages

A significant reaction involving the nucleophilic character of the mercapto group is the formation of thioethers (also known as sulfides). Thioethers are compounds with the general structure R-S-R', where R and R' are organic groups. The synthesis of thioethers from this compound can be achieved by reacting it with alkyl halides. sioc-journal.cnresearchgate.net In this S-alkylation reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. nih.govrsc.org

The general reaction is as follows:

Isoxazole-SH + R-X → Isoxazole-S-R + HX

Where "Isoxazole" represents the 3-isoxazole ring system, R is an alkyl or other organic group, and X is a halogen.

This reaction is a versatile method for introducing various organic moieties onto the sulfur atom, leading to a diverse range of thioether derivatives with potentially unique properties. sioc-journal.cn

Ring Stability and Decomposition Pathways (e.g., in Alkaline Solutions)

The stability of the isoxazole ring in this compound derivatives can be compromised under certain conditions, particularly in the presence of a base. For instance, 3-mercapto-5-phenylisoxazole has been observed to decompose in alkaline solutions. jst.go.jpvdoc.pub This decomposition leads to the cleavage of the isoxazole ring, resulting in the formation of benzoylacetonitrile (B15868) and elemental sulfur. jst.go.jp

This instability in alkaline medium highlights a key aspect of the chemical behavior of some isoxazole derivatives, where the ring system is susceptible to opening under basic conditions. vdoc.pub

Electrophilic and Nucleophilic Reactivity of the Isoxazole Ring System

Electrophilic Reactivity: An electrophile is a reagent attracted to electrons. libretexts.org The isoxazole ring can act as an electrophile, meaning it can be attacked by nucleophiles. This reactivity is influenced by the electron distribution within the heterocyclic ring.

Nucleophilic Reactivity: Conversely, a nucleophile is a reagent that brings an electron pair. saskoer.ca The isoxazole ring system can also exhibit nucleophilic properties, allowing it to react with electrophiles. The presence of heteroatoms (nitrogen and oxygen) and the pi-electron system contribute to this dual reactivity. The specific sites of electrophilic and nucleophilic attack on the isoxazole ring are determined by the electronic properties of the ring and any substituents present. lmu.debeilstein-journals.orgrsc.org

Chelation and Complexation Properties with Metal Ions

The this compound molecule has the potential to act as a ligand, binding to metal ions to form coordination complexes or chelates. coloradocollege.edunih.gov A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. coloradocollege.edu

Chelation is a specific type of bonding involving a ligand that binds to a metal ion at two or more points. ebsco.comlibretexts.org This ability to form multiple bonds results in a particularly stable, ring-like structure called a chelate. ebsco.com The sulfur and nitrogen atoms in the this compound structure are potential donor atoms that can coordinate with a metal ion. ualberta.ca The formation of such complexes can significantly alter the properties of both the metal ion and the organic ligand. herograespeciales.com

Structure, Isomerism, and Conformational Analysis of 3 Mercaptoisoxazole

Thiol-Thione Tautomerism and Equilibrium Studies

A pivotal aspect of 3-mercaptoisoxazole's chemistry is the existence of a tautomeric equilibrium between its thiol and thione forms. researchgate.netnih.gov This phenomenon, a type of prototropic tautomerism, involves the migration of a proton and a concurrent shift in bonding electrons. nih.gov The two primary tautomers are the this compound (thiol form) and isoxazol-3(2H)-thione (thione form).

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this equilibrium. researchgate.net Calculations at the B3LYP/6-311++G(d,p) level indicate that the relative stability of these tautomers can be influenced by various factors. researchgate.net For isolated 3-mercapto-1,2-azoles, including isoxazoles, the thione form is often found to be the more stable tautomer. researchgate.net

The position of the tautomeric equilibrium can be experimentally investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy. mdpi.com Solvent polarity plays a crucial role in shifting the equilibrium. mdpi.comrsc.org In many cases, polar solvents tend to favor the thione form, while nonpolar solvents may shift the equilibrium towards the thiol form. mdpi.comrsc.org This is attributed to the differential solvation of the tautomers and their differing dipole moments.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | IUPAC Name |

| Thiol |  | This compound |

| Thione |  | Isoxazol-3(2H)-thione |

Note: The images are representative structures.

Influence of Non-Covalent Interactions (e.g., Halogen Bonds) on Tautomerism

Non-covalent interactions are known to significantly influence the structure and reactivity of molecules. nih.govmdpi.comfrontiersin.org In the context of this compound, the role of halogen bonding in modulating the thiol-thione tautomeric equilibrium has been a subject of theoretical investigation. researchgate.net A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis basic site. beilstein-journals.orgnih.govmdpi.com

Computational studies have shown that the formation of a halogen bond with a halogen bond donor (such as Br₂, Cl₂, or BrCl) can dramatically alter the relative stabilities of the thiol and thione tautomers of this compound. researchgate.net A key finding is that halogen bonding can invert the tautomeric equilibrium, favoring the thiol form, which is typically the less stable tautomer in the isolated state. researchgate.net This is in contrast to hydrogen bonding, which generally does not cause such an inversion. researchgate.net

The strength of the halogen bond and its effect on the tautomeric equilibrium are dependent on the nature of the halogen bond donor. researchgate.net The interaction energies and the resulting shifts in the equilibrium have been systematically studied for a range of dihalogen and interhalogen molecules. researchgate.net These findings highlight the potential of using halogen bonding as a tool to control tautomeric preferences in heterocyclic systems.

Table 2: Calculated Energy Differences (in kJ mol⁻¹) for the Tautomeric Equilibrium of this compound in the Presence of Halogen Bond Donors

| Halogen Bond Donor | ΔE (Thione - Thiol) |

| None (Isolated) | - |

| Br₂ | + |

| Cl₂ | + |

| BrCl | + |

| ClF | + |

| BrF | + |

Note: '+' indicates the thiol form is favored, while '-' indicates the thione form is favored. The magnitude of the energy difference varies with the halogen bond donor. Data is based on theoretical calculations. researchgate.net

Stereochemical Aspects of this compound Derivatives

The introduction of substituents onto the this compound ring system can lead to various forms of isomerism, including structural and stereoisomerism. savemyexams.comdocbrown.infolibretexts.orgbyjus.com Structural isomers arise from different connectivity of atoms. For instance, the position of a substituent on the isoxazole (B147169) ring or on the sulfur atom will result in distinct structural isomers with potentially different chemical and physical properties.

Stereoisomerism becomes relevant when a chiral center is introduced into a this compound derivative. libretexts.org A chiral center, typically a carbon atom bonded to four different groups, results in the existence of enantiomers – non-superimposable mirror images. libretexts.org The specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity and physical properties of the molecule.

The study of stereochemical aspects often involves the synthesis of specific stereoisomers and their characterization using techniques like X-ray crystallography and various forms of spectroscopy. The relative and absolute configurations of chiral centers are determined to fully define the molecule's three-dimensional structure.

Conformational Preferences and Molecular Flexibility Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.orgchemistrysteps.com For this compound and its derivatives, the flexibility of the molecule is primarily associated with the rotation around the C-S bond and the bonds of any side chains attached to the isoxazole ring.

The conformational preferences of these molecules are dictated by a balance of various energetic factors, including steric hindrance, torsional strain, and intramolecular non-covalent interactions. libretexts.orgnih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for mapping the potential energy surface and identifying the most stable conformations. ethz.chrsc.org

Advanced Spectroscopic and Analytical Methodologies for 3 Mercaptoisoxazole Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Mercaptoisoxazole and its derivatives. uab.edu By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of protons. For the this compound ring, the protons at positions 4 and 5 would exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the shielding/deshielding effects of the heterocyclic ring currents. The proton of the sulfhydryl (-SH) group is also observable, though its chemical shift can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. nih.gov Its signal may appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms in the isoxazole (B147169) ring (C3, C4, and C5) are indicative of their bonding environment (e.g., C-S, C-H, C=N, C-O). The C3 carbon, being attached to both the electronegative nitrogen and the sulfur atom, would have a distinct chemical shift compared to the other ring carbons.

In derivatives of this compound, changes in the substitution pattern will lead to predictable changes in the NMR spectra, allowing for confirmation of the synthesized structure. For instance, alkylation or arylation at the sulfur atom would cause the disappearance of the -SH proton signal and the appearance of new signals corresponding to the added substituent, with corresponding shifts in the adjacent carbon signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, which is particularly useful for complex derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 6.0 - 7.0 | - |

| H5 | 8.0 - 9.0 | - |

| SH | 1.5 - 4.0 (broad) | - |

| C3 | - | 160 - 175 |

| C4 | - | 100 - 110 |

Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. uab.edu Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. mdpi.com

In a typical ESI-MS experiment in positive ion mode, this compound (C₃H₃NOS, Molecular Weight: 101.13 g/mol ) would be expected to be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 102.14. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the selected molecular ion, providing valuable structural information. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of this compound, potential fragmentation pathways could include:

Loss of H₂S: Cleavage of the C-S and S-H bonds, resulting in a fragment ion.

Ring Opening: Fission of the N-O bond, which is often the weakest bond in the isoxazole ring, followed by subsequent losses of small neutral molecules like CO, HCN, or C₂H₂.

Loss of SH radical: Cleavage of the C-S bond to lose a sulfhydryl radical.

The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence of the isoxazole ring and the mercapto group. spectroscopyonline.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₃H₄NOS⁺ | 102.0065 | Protonated molecular ion |

| [M-SH]⁺ | C₃H₂NO⁺ | 68.0131 | Loss of sulfhydryl radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Ring Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a molecule. rsc.org These two techniques are complementary; some vibrations are more active in IR and others in Raman, providing a more complete picture when used together. horiba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, key characteristic absorption bands would be expected:

S-H Stretch: A weak to moderately intense band typically appears in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of the thiol group.

C=N Stretch: The carbon-nitrogen double bond within the isoxazole ring would give rise to a stretching vibration, typically in the 1620-1680 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond of the ring will also show a stretching band, usually around 1500-1600 cm⁻¹.

Ring Vibrations: The isoxazole ring itself has characteristic "breathing" and deformation modes, which appear in the fingerprint region (below 1500 cm⁻¹). The N-O stretching vibration is typically found in the 1200-1300 cm⁻¹ range.

C-S Stretch: The carbon-sulfur single bond stretch is generally weak and appears in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. faccts.de It is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com For this compound, Raman spectroscopy would be especially useful for observing:

S-H Stretch: The S-H stretch is often more readily observed in Raman than in IR.

C-S and S-S Bonds: If dimerization to a disulfide occurs, the S-S stretch (around 500-550 cm⁻¹) would be strong in the Raman spectrum but weak or absent in the IR.

Skeletal Ring Vibrations: The symmetric vibrations of the isoxazole ring are often strong in the Raman spectrum, providing a characteristic fingerprint.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** | Intensity |

|---|---|---|---|

| S-H Stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Strong (Raman) |

| C-H Stretch (ring) | 3000 - 3100 | 3000 - 3100 | Medium |

| C=N Stretch (ring) | 1620 - 1680 | 1620 - 1680 | Medium-Strong |

| C=C Stretch (ring) | 1500 - 1600 | 1500 - 1600 | Medium |

| N-O Stretch (ring) | 1200 - 1300 | 1200 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

A crystal structure of this compound would confirm the planarity of the isoxazole ring and provide precise measurements for all bond lengths and angles. For example, it would definitively establish the C-S, N-O, C=N, and C=C bond distances. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions. Of particular interest would be the potential for hydrogen bonding involving the thiol (S-H) group, either with the nitrogen or oxygen atoms of neighboring molecules, which can influence the compound's physical properties. In some cases, tautomerism can be observed, and crystallography can identify the dominant tautomeric form in the solid state. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound Note: This data is illustrative, as specific published crystallographic data for this compound was not found.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 5.6 Å, b = 8.2 Å, c = 9.5 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

| Bond Length (C3-S) | The distance between the C3 and S atoms. | ~1.75 Å |

Computational and Theoretical Studies on 3 Mercaptoisoxazole

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of heterocyclic compounds. rsc.org For 3-mercaptoisoxazole, DFT calculations have been performed to understand its fundamental properties. researchgate.net

Studies have employed the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and analyze the electronic landscape of this compound and its tautomers. researchgate.net Such calculations provide a detailed picture of the electron density distribution, which is key to understanding molecular properties and reactivity. mdpi.com The analysis of the molecular electrostatic potential (MEP), for instance, helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The use of hybrid functionals like B3LYP is common for obtaining a balance between accuracy and computational cost in studying organic molecules. scielo.brmdpi.com The insights from these calculations are foundational for interpreting the molecule's behavior in chemical reactions. rsc.org

Theoretical Investigations of Tautomerism and Isomer Stability

Heterocyclic compounds containing a mercapto group adjacent to a nitrogen atom, such as this compound, can exist in two tautomeric forms: the thiol (mercapto) form and the thione form. The equilibrium between these forms is crucial as the dominant tautomer determines the molecule's chemical reactivity. scirp.org

Theoretical studies on 3-mercapto-1,2-azoles, including this compound, have been conducted to determine the relative stability of these tautomers. researchgate.net DFT calculations have shown that for the isolated this compound molecule, the thione tautomer (form b ) is more stable than the thiol tautomer (form a ). researchgate.net The stability of tautomers can be significantly influenced by the surrounding environment, such as the solvent or interactions with other molecules. nih.govorientjchem.org For example, the formation of non-covalent bonds, like hydrogen or halogen bonds, can shift the tautomeric equilibrium. researchgate.net It has been demonstrated computationally that while hydrogen bonding does not invert the equilibrium, the formation of a halogen bond with molecules like Br₂ or ClF can make the thiol tautomer more stable. researchgate.net

Table 1: Calculated Relative Stability of this compound Tautomers

| Tautomer | Common Name | Relative Stability (Isolated) |

|---|---|---|

| Form a | Thiol | Less Stable |

This interactive table summarizes the relative stability of the two tautomeric forms of this compound in the gas phase as determined by DFT calculations.

Prediction of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the sequence of steps that connect reactants to products, known as the reaction pathway. numberanalytics.com A critical point along this pathway is the transition state, which is the highest energy structure that must be overcome for the reaction to proceed. numberanalytics.com

Computational chemistry offers methods to predict these pathways and characterize transition states for molecules like this compound. chemrxiv.org By mapping the potential energy surface of a reaction, researchers can locate the minimum energy path from reactants to products. researchgate.netnih.gov Quantum chemical calculation methods, such as those combining exhaustive reaction path searching with kinetic analysis, can enumerate potential reactants and intermediates. chemrxiv.org Techniques like the adaptive learning global optimization procedure can efficiently explore the potential energy surface to identify transition state structures. chemrxiv.org For a given transformation, such as a keto-enol tautomerization, several reaction mechanisms can be computationally explored, including direct hydrogen transfer or catalyzed pathways involving other molecules. researchgate.net The calculation of the energy barriers (activation energies) associated with these transition states allows for the prediction of the most likely reaction mechanism. researchgate.net

Analysis of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. rsc.org These descriptors are calculated from the electronic structure and offer predictive insights into chemical behavior. mdpi.comscielo.org.mx

Table 2: Key Global Reactivity Descriptors in Conceptual DFT

| Descriptor | Symbol | Formula | Chemical Interpretation |

|---|---|---|---|

| Ionization Potential | I | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity | A | -E_LUMO | The energy released when an electron is added. |

| Chemical Potential | µ | -(I+A)/2 | The escaping tendency of electrons from a system. ualberta.ca |

| Chemical Hardness | η | (I-A)/2 | The resistance of a molecule to change its electron configuration. ualberta.camdpi.com |

This interactive table defines common global reactivity descriptors calculated using DFT. The formulas are based on Koopmans' theorem approximations.

Analysis of these descriptors for this compound and its tautomers would reveal their reactivity profiles. For instance, a molecule with a high HOMO energy and low LUMO energy (a small HOMO-LUMO gap) is generally considered more reactive. researchgate.net Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic or electrophilic attack. mdpi.comscielo.org.mx

Molecular Modeling of Non-Covalent Interactions and Binding Affinities

Molecular modeling is a powerful technique for studying how molecules interact. This is particularly relevant for understanding the behavior of this compound in biological or chemical systems, where it may bind to other molecules, such as metal ions, through non-covalent forces. scirp.orgrsc.org

Computational studies have explored the non-covalent interactions of this compound tautomers with various molecules. researchgate.net The binding energies of complexes formed through hydrogen bonds (with molecules like HF) and halogen bonds (with molecules like ClF and Br₂) have been calculated using DFT. researchgate.net These studies reveal the strength and nature of these interactions, which are critical for molecular recognition and supramolecular chemistry.

Furthermore, theoretical models can predict the binding affinity of mercapto azole compounds toward various metal ions. ualberta.ca The interaction of collectors with metal ions like Cu(II), Pb(II), and Zn(II) can be modeled to assess binding ability and selectivity. ualberta.ca Such models often calculate interaction energies and analyze the geometry of the resulting metal complexes. ekb.eg For mercapto-containing ligands, coordination to a metal ion can occur through the sulfur and/or nitrogen atoms. ualberta.ca These computational approaches are vital for designing molecules with specific binding properties and for understanding their role in contexts like metal sequestration or materials science. nih.gov

Applications of 3 Mercaptoisoxazole in Non Biological/non Clinical Domains

Role as a Synthetic Intermediate for Complex Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidine (B153573) Derivatives)

One of the significant applications of 3-Mercaptoisoxazole is its role as a precursor in the synthesis of more complex heterocyclic compounds, particularly thieno[2,3-d]pyrimidine derivatives. These derivatives are of considerable interest due to their wide range of activities. nih.gov The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that is structurally similar to adenine, a fundamental component of DNA and RNA. nih.gov

The synthesis of these complex molecules often involves multiple steps where the isoxazole (B147169) ring from this compound is incorporated into the final structure. For instance, a general synthetic route might involve the reaction of a substituted 2-aminothiophene-3-carbonitrile (B183302) with other reagents to form the thieno[2,3-d]pyrimidine core. scielo.br In some synthetic pathways, isoxazole-containing fragments are attached to the thieno[2,3-d]pyrimidine backbone. google.comgoogleapis.com For example, a method has been described for preparing thieno[2,3-d]pyrimidine derivatives containing isoxazole heterocycles by reacting 5,6-disubstituted-4-chloro-thieno[2,3-d]pyrimidine with a substituted isoxazole compound. googleapis.com The resulting compounds have shown potential in various applications. google.comgoogleapis.com

Thieno[2,3-d]pyrimidin-4-ones represent a large group of these heterocyclic compounds, and their synthesis has been a focus of research due to their varied properties. hilarispublisher.com The development of efficient synthetic methods for these derivatives continues to be an important area of study. nih.govhilarispublisher.com

Application in Industrial Water Treatment for Scale and Corrosion Inhibition

In industrial settings, the treatment of water used in cooling systems, boilers, and other processes is crucial to prevent the buildup of scale and to protect equipment from corrosion. chemical-sales.com Chemical inhibitors are widely used for this purpose. chemical-sales.comrxmarine.com Certain heterocyclic compounds, including isoxazoles, have been identified as effective corrosion inhibitors. google.com

A patent from 1978 describes the use of various sulfur-containing isoxazole derivatives, including this compound, as corrosion inhibitors in industrial applications such as cooling water treatment. google.com These compounds can be used in combination with other water treatment agents to provide comprehensive protection for metallic components. Another patent suggests that water-soluble azoles, which include isoxazoles, can be combined with polyphosphate-based compositions to protect non-ferrous metals from corrosion in industrial cooling systems. google.com The azoles work by forming a protective layer on the metal surface, thus preventing corrosive reactions. cortecvci.com

The effectiveness of these inhibitors is often dependent on the specific conditions of the water system, such as pH and temperature. google.comcortecvci.com The formulation of water treatment solutions can be complex, often involving a blend of different chemicals to address various issues like scale formation, corrosion of different metals, and biological growth. rxmarine.comcortecvci.com

Table 1: Examples of Chemicals Used in Industrial Water Treatment

| Chemical Class | Example Compound(s) | Primary Function(s) |

|---|---|---|

| Polyphosphates | Sodium Hexametaphosphate (SHMP), Sodium Tripolyphosphate (STPP) | Water softening, scale prevention, corrosion inhibition chemical-sales.com |

| Phosphonates | - | Scale and corrosion inhibition rxmarine.com |

| Azoles | 1,2,3-triazoles, pyrazoles, imidazoles, isoxazoles | Corrosion inhibition, particularly for non-ferrous metals google.com |

Utilization as a Ligand in Catalysis and Coordination Chemistry

Ligands are essential components in the field of catalysis and coordination chemistry, playing a crucial role in determining the properties and reactivity of metal complexes. They are atoms, ions, or molecules that bond to a central metal atom. alfachemic.com The nature of the ligand can influence the electronic and steric environment of the metal center, which in turn affects the catalyst's activity and selectivity. universiteitleiden.nl

Heterocyclic compounds, including those containing nitrogen and sulfur, are often used as ligands. nih.govrsc.org The presence of heteroatoms with lone pairs of electrons, such as the nitrogen and sulfur in this compound, allows them to coordinate with metal ions. alfachemic.com This coordination can stabilize the metal center and facilitate catalytic reactions. alfachemic.com

The design of new ligands is a significant area of research aimed at developing catalysts for new chemical transformations or improving the efficiency of existing ones. universiteitleiden.nl While specific examples of this compound being used as a ligand in catalysis are not extensively detailed in the provided search results, its chemical structure suggests its potential in this area. The development of new ligand libraries, particularly those based on nitrogen- and oxygen-containing heterocycles, is seen as crucial for advancing catalysis with non-precious metals. nih.gov

Role as a Sulfide (B99878) Collector in Mineral Processing

Froth flotation is a widely used technique for separating valuable minerals from ores. core.ac.uk This process relies on the use of chemical reagents called collectors, which selectively adsorb onto the surface of the desired mineral particles, making them hydrophobic (water-repellent). These hydrophobic particles then attach to air bubbles and float to the surface, where they can be collected. saimm.co.za

For the flotation of sulfide minerals, which are major sources of base metals like copper, lead, and zinc, thiol-based collectors are commonly used. core.ac.uksaimm.co.za These collectors contain a sulfur-bearing group that interacts with the sulfide mineral surface. saimm.co.za Xanthates and dithiophosphates are traditional examples of such collectors. journalssystem.com

Mercaptans and other mercapto-compounds are also recognized as effective collectors for sulfide ores. core.ac.uk Given that this compound contains a mercapto (thiol) group, it falls into the class of compounds that have the potential to act as sulfide collectors. The interaction between thiol collectors and sulfide minerals is often an electrochemical process. saimm.co.za The effectiveness and selectivity of a collector can be influenced by factors such as the pH of the pulp and the presence of other reagents. core.ac.uk Research into new collectors, including mercapto azole reagents, aims to improve the selectivity and efficiency of mineral separation processes. ualberta.ca

Potential in Advanced Materials Science

Advanced materials science is a field focused on the design and creation of new materials with specific functional properties. mdpi.com Polymers and composites are key areas of this research, with applications ranging from electronics and energy to biomedicine. novapublishers.comresearchgate.net The properties of these materials are determined by their chemical composition and molecular structure. mdpi.com

Functional polymers can be created by incorporating specific chemical groups or building blocks into the polymer chain. rsc.org The synthesis of polymers with precisely controlled architectures is a major goal in this field. mdpi.com Heterocyclic compounds are often used as building blocks for functional polymers due to their unique electronic and structural properties.

While the direct use of this compound in advanced materials is not extensively documented in the provided search results, its structure as a functionalized heterocycle suggests its potential as a monomer or a modifying agent in the synthesis of advanced polymers or composites. mdpi.comrsc.org For example, the isoxazole ring and the thiol group could be exploited to create polymers with specific thermal, optical, or electronic properties. The development of new polymer materials is a continuous process, driven by the demand for materials with enhanced performance and new functionalities. mdpi.comgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thieno[2,3-d]pyrimidine |

| Thieno[2,3-d]pyrimidin-4-one |

| 2-aminothiophene-3-carbonitrile |

| 5,6-disubstituted-4-chloro-thieno[2,3-d]pyrimidine |

| Sodium Hexametaphosphate |

| Sodium Tripolyphosphate |

| 1,2,3-triazole |

| Pyrazole |

| Imidazole |

| Isoxazole |

| Oxazole |

| Isothiazole |

| Thiazole |

| Xanthate |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 3-Mercaptoisoxazole Scaffolds

The future of synthesizing this compound and its derivatives is increasingly focused on sustainability and efficiency. Current research trends point towards the adoption of green chemistry principles to minimize environmental impact and enhance reaction economy. rsc.org The development of protocols that utilize eco-friendly catalysts and benign reaction conditions is a primary objective. frontiersin.org Researchers are exploring methods that reduce reaction times and increase yields, moving away from conventional, often harsh, synthetic methods. mdpi.com

One promising approach is the use of natural deep eutectic solvents (NADES) as both catalysts and reaction media. rsc.org These solvents are typically composed of inexpensive, biodegradable components like choline (B1196258) chloride and gabapentin, offering a greener alternative to traditional volatile organic solvents. rsc.org Furthermore, the development of reusable heterogeneous catalysts, such as zinc-based nanocrystals, presents an opportunity to create more economical and sustainable synthetic pathways for heterocyclic compounds like this compound. rsc.org The goal is to design straightforward, one-pot multicomponent reactions that build the core scaffold and allow for extensive derivatization in a sustainable manner. frontiersin.org These advanced synthetic methods are crucial for producing a diverse library of this compound derivatives for further investigation.

Exploration of Unconventional Reactivity Patterns and New Derivatization Chemistries

Beyond established synthesis, a key research area involves uncovering new ways in which the this compound ring system can react and be modified. Understanding its tautomeric equilibrium—the balance between the thiol and thione forms—is fundamental, as external factors like halogen bonding can influence this balance and, consequently, the molecule's reactivity. researchgate.net

A significant focus is on developing novel derivatization reagents and strategies, particularly for analytical purposes. Modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) often require derivatization to improve the detection sensitivity and separation of target molecules. nih.govnih.gov For instance, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used to simultaneously tag multiple functional groups (carbonyl, carboxyl, and phosphoryl), significantly boosting detection signals. nih.gov Similarly, the use of o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) has been effective for derivatizing amino-containing compounds for quantification in biological matrices. researchgate.net Adapting such strategies for this compound could enable more sensitive and accurate analysis in complex samples. The development of derivatization methods that avoid harsh conditions, such as using acetonitrile (B52724) as a solvent instead of strong acids, is also crucial to prevent degradation of the core structure during analysis. mdpi.com

Advanced Computational Modeling for Predicting Novel Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for accelerating research into this compound. Advanced modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, allow for the prediction of molecular properties before a compound is ever synthesized in a lab. nih.govnih.gov These methods can provide deep insights into the structure-reactivity relationships that govern the behavior of the this compound scaffold.

For example, DFT calculations have been used to study the tautomeric equilibrium of 3-mercapto-1,2-azoles, including isoxazoles, and to quantify the effects of intermolecular interactions like halogen and hydrogen bonds. researchgate.net Such studies can predict which tautomer is more stable and how its reactivity might change in different chemical environments. researchgate.net Furthermore, computational screening can identify potential new derivatives by predicting their binding affinity to biological targets or their kinetic stability. nih.gov By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, scientists can estimate a molecule's reactivity. nih.gov This predictive power helps to prioritize synthetic efforts, focusing on derivatives with the most promising properties for specific applications.

Expansion into Novel Non-Biological Material and Catalytic Applications

While historically explored in biological contexts, the unique structural and electronic properties of this compound make it a candidate for applications in materials science and catalysis. niist.res.inwikipedia.org The field of materials science seeks to understand the relationship between a material's structure, processing, and properties to design new and improved materials. wikipedia.orgresearchgate.net Heterocyclic compounds are increasingly being incorporated into advanced materials like metal-organic frameworks (MOFs). researchgate.net MOFs are porous materials constructed from metal ions linked by organic molecules, and they have applications in gas storage, separation, and heterogeneous catalysis. researchgate.net The nitrogen and sulfur atoms in the this compound ring could serve as effective coordination sites for metal ions, making it a potential organic linker for the design of novel MOFs with tailored properties.

In catalysis, the emphasis is on developing stable and recyclable heterogeneous catalysts. rsc.org Materials based on cerium dioxide or layered double hydroxides are widely used, and their performance can be tuned by incorporating other elements. rsc.orgnih.gov Derivatives of this compound could function as ligands that modify the electronic structure and, therefore, the activity and selectivity of metal-based catalysts. mdpi.com The ability of the sulfur atom to interact with metal surfaces, a principle used in sulfide (B99878) mineral collectors, could also be exploited in designing catalysts for specific chemical transformations. ualberta.ca This expansion into materials science represents a significant opportunity to find new, non-biological applications for the this compound scaffold. ktu.lt

Interdisciplinary Research Opportunities at the Interface of Organic Synthesis and Industrial Chemistry

The future development of this compound is intrinsically linked to the collaboration between academic organic synthesis and industrial chemistry. The push for sustainable and scalable synthetic routes (as discussed in 8.1) is a prime example of this interface. niist.res.in Industry demands efficient, cost-effective, and environmentally benign processes, which drives academic research towards green chemistry and catalysis. rsc.orgrsc.org

The development of new catalytic applications (8.4) for this compound-based materials is another key area for interdisciplinary synergy. hidenanalytical.com Translating a novel laboratory-scale catalyst into a robust industrial process requires joint expertise in catalyst design, reaction engineering, and process optimization. mdpi.com Furthermore, the advanced analytical and derivatization techniques (8.2) developed in research settings are essential for quality control and process monitoring in industrial production. The insights gained from computational modeling (8.3) can de-risk industrial R&D by providing a rationale for which derivatives or materials are most likely to succeed, saving time and resources. Bridging the gap between fundamental scientific discovery and practical application will be crucial for realizing the commercial potential of this compound and its derivatives.

Q & A

Q. How can researchers systematically review prior work on this compound while avoiding citation bias?

- Methodology :

- Conduct structured searches in SciFinder and Reaxys using precise keywords (e.g., “this compound AND synthesis”).

- Screen patents, preprints, and non-English papers (e.g., via Google Scholar Translate).

- Use citation management tools (e.g., Zotero) to track conflicting results and knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.